1,4-Divinylbenzene

概述

描述

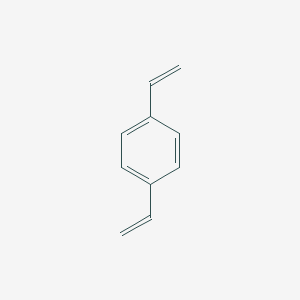

1,4-Divinylbenzene: is an organic compound with the chemical formula C10H10 . It consists of a benzene ring with two vinyl groups attached at the 1 and 4 positions. This compound is a colorless liquid that is primarily used in the production of cross-linked polymers. It is related to styrene (vinylbenzene) by the addition of a second vinyl group .

准备方法

Synthetic Routes and Reaction Conditions: 1,4-Divinylbenzene is typically synthesized through the dehydrogenation of diethylbenzene. The reaction can be represented as follows:

C6H4(C2H5)2→C6H4(C2H3)2+2H2

This process involves heating diethylbenzene in the presence of a dehydrogenation catalyst .

Industrial Production Methods: In industrial settings, this compound is produced as a mixture with its isomers, 1,2-divinylbenzene and 1,3-divinylbenzene. The mixture is then separated using distillation techniques to obtain pure this compound .

化学反应分析

Types of Reactions: 1,4-Divinylbenzene undergoes various types of chemical reactions, including:

Polymerization: It can polymerize to form cross-linked polymers, which are used in ion exchange resins and other applications.

Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.

Common Reagents and Conditions:

Polymerization: This reaction typically requires a radical initiator and is carried out under controlled temperature conditions.

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) as catalysts.

Major Products:

Polymerization: The major product is a cross-linked polymer.

Electrophilic Aromatic Substitution: The major products are substituted benzene derivatives.

科学研究应用

Polymer Synthesis

Cross-Linking Agent:

1,4-Divinylbenzene is primarily used as a cross-linking agent in the synthesis of polymers. It enhances the mechanical properties and thermal stability of polymeric materials. For instance, DVB is commonly employed in the production of polystyrene-based resins, which are utilized in various applications including coatings, adhesives, and composites .

Case Study:

A study demonstrated the use of DVB in the synthesis of hyper-crosslinked polystyrene microspheres. These microspheres exhibited enhanced adsorption properties for hazardous dyes from wastewater, highlighting DVB's role in environmental applications .

Drug Development

Building Block for Pharmaceuticals:

DVB serves as a building block for synthesizing various pharmaceutical compounds. Its reactivity allows it to participate in polymerization reactions that create drug delivery systems with controlled release properties.

Case Study:

Research involving Carbopol polymers combined with DVB showed improved mechanical strength and controlled release rates for dextromethorphan hydrobromide matrix tablets. The study indicated that using DVB in polymer formulations could enhance drug stability and efficacy .

Analytical Chemistry

Sorbent Material:

Hydrophilic divinylbenzene has emerged as an effective sorbent for active sampling of analytes from aqueous matrices. Its ability to interact with a wide range of organic contaminants makes it valuable for environmental monitoring.

Data Table: Sorption Properties of Hydrophilic DVB

| Contaminant Type | Log P Range | Sorption Mechanism |

|---|---|---|

| Polar Compounds | < 4 | Physisorption |

| Nonpolar Compounds | > 4 | Multiple hydrogen bonding |

This table summarizes the sorption characteristics of hydrophilic DVB, demonstrating its effectiveness in capturing both polar and nonpolar compounds .

Material Science

Polymer Nanocomposites:

DVB is utilized in creating polymer nanocomposites that incorporate nanoparticles for enhanced properties such as conductivity and thermal stability. The incorporation of DVB allows for better dispersion of nanoparticles within the polymer matrix.

Case Study:

A recent study explored the use of DVB in developing conductive polymer nanocomposites that exhibited improved electrical properties due to the uniform distribution of carbon nanotubes within the polymer matrix .

Environmental Applications

Wastewater Treatment:

The application of DVB in wastewater treatment processes has gained attention due to its ability to form cross-linked networks that can adsorb pollutants effectively.

Case Study:

Research indicated that DVB-based materials could significantly reduce dye concentrations in wastewater, showcasing their potential for environmental remediation efforts .

作用机制

The primary mechanism of action of 1,4-divinylbenzene involves its ability to undergo polymerization and form cross-linked structures. This process is initiated by radical initiators, which generate free radicals that react with the vinyl groups on the benzene ring. The resulting cross-linked polymers have enhanced mechanical and thermal properties, making them suitable for various applications .

相似化合物的比较

- 1,2-Divinylbenzene

- 1,3-Divinylbenzene

- Styrene (Vinylbenzene)

Comparison: 1,4-Divinylbenzene is unique due to its symmetrical structure, which allows for more uniform cross-linking compared to its isomers. This results in polymers with more consistent properties. In contrast, 1,2-divinylbenzene and 1,3-divinylbenzene have different substitution patterns, leading to variations in the properties of the resulting polymers .

生物活性

1,4-Divinylbenzene (DVB) is an aromatic compound widely utilized in polymer chemistry, particularly in the synthesis of cross-linked polymers. Its unique structure, featuring two vinyl groups attached to a benzene ring, allows it to participate in various chemical reactions, making it valuable in applications ranging from plastics to biomedical materials. This article focuses on the biological activity of this compound, emphasizing its toxicological effects, potential carcinogenicity, and applications in antimicrobial materials.

Acute and Chronic Toxicity

Research indicates that exposure to this compound can lead to significant health effects. A study involving F344/N rats and B6C3F1 mice assessed the compound's inhalation toxicity over extended periods. Key findings include:

- Body Weight Changes : In rats exposed to high concentrations (400 ppm), significant decreases in body weight were observed. Males showed increased relative kidney and liver weights compared to controls .

- Histopathological Changes : Notable incidences of degeneration and hyperplasia of the olfactory epithelium were reported in both species at elevated exposure levels. Additionally, chronic inflammation was noted in the lungs of high-exposure male rats .

- Carcinogenic Potential : The study concluded equivocal evidence of carcinogenic activity in male rats based on kidney tumors and glial tumors in the brain, while no such evidence was found in female rats or male mice .

Case Studies

A recent investigation into the antibacterial properties of a polymer derived from eugenol and divinylbenzene demonstrated promising results. The synthesized nitrated copolyeugenol-divinylbenzene (PEDVB-NO2) exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The study highlighted:

- Synthesis Method : PEDVB-NO2 was created through cationic polymerization followed by nitration, achieving a nitration degree of 45.58% .

- Antibacterial Efficacy : The coated fabric displayed effective antibacterial properties even after 30 laundering cycles, indicating durability and potential for practical applications in textiles .

Polymerization Effects

The biological activity of this compound is closely linked to its role in polymerization processes. It has been shown that varying concentrations of DVB affect the kinetics of graft polymerization with styrene:

- Low Concentrations : At low concentrations (below 0.5 vol.%), DVB enhances the rate of graft polymerization due to increased chain mobility .

- High Concentrations : Conversely, at higher concentrations, a decrease in polymerization rate is observed due to reduced diffusion rates within the cross-linked network .

Antimicrobial Properties

The incorporation of DVB into polymer matrices has been explored for its potential to enhance antimicrobial properties. The modification of natural compounds like eugenol into functionalized polymers can significantly improve their effectiveness against microbial strains.

Table 1: Toxicological Effects of this compound

| Study Type | Organism | Exposure Duration | Key Findings |

|---|---|---|---|

| Acute Inhalation | Rats | 14 days | Significant body weight loss at 400 ppm |

| Chronic Inhalation | Mice | 105 weeks | Equivocal evidence of carcinogenicity |

| Antibacterial Study | Cotton Fabric | N/A | Effective against E. coli and S. aureus post-laundering |

属性

IUPAC Name |

1,4-bis(ethenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-3-9-5-7-10(4-2)8-6-9/h3-8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEERVPDNCOGWJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25989-95-1 | |

| Record name | Benzene, 1,4-diethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25989-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2033863 | |

| Record name | 1,4-Divinylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2033863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-06-6 | |

| Record name | p-Divinylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diethenylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,4-diethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Divinylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2033863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-divinylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-DIVINYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN8RGZ4ML2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,4-divinylbenzene?

A1: The molecular formula of this compound is C10H10, and its molecular weight is 130.186 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Commonly used spectroscopic techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are particularly useful for determining the structure and tacticity of polymers derived from this compound. [, , , ]

- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and analyze the chemical composition of polymers containing this compound units. [, , ]

- Raman Spectroscopy: Raman spectroscopy can provide complementary information to IR, especially for identifying specific bonds like diselenide linkages in polymers incorporating this compound. []

Q3: What is unique about the reactivity of this compound compared to styrene?

A3: this compound possesses two reactive vinyl groups, allowing it to participate in crosslinking reactions during polymerization. This leads to the formation of network polymers with enhanced mechanical strength and thermal stability. [, , , ]

Q4: Can this compound be polymerized in a controlled manner?

A4: Yes, recent research demonstrates the possibility of achieving controlled living anionic polymerization of this compound. By carefully selecting the initiator system and reaction conditions, researchers can synthesize well-defined polymers with predictable molecular weights and narrow molecular weight distributions. This control arises from suppressing the undesirable addition reaction of the propagating chain end to the pendant vinyl group. [, , , ]

Q5: How does the polymerization of this compound differ in emulsion polymerization compared to styrene?

A5: Emulsion polymerization of this compound exhibits unique characteristics compared to styrene. [, ] Studies reveal that the polymerization of DVB occurs primarily within the monomer droplets, resembling bulk polymerization. Conversely, latex particle formation originates mainly from the monomer solubilized in micelles. This phenomenon contrasts with typical emulsion polymerization, where the majority of polymerization takes place within the latex particles.

Q6: What is unique about the incorporation of this compound in propylene copolymerization using specific zirconocene catalysts?

A6: Studies show a unique incorporation pattern of this compound during copolymerization with propylene using specific zirconocene catalysts in the presence of hydrogen. [] Instead of forming branches, this compound units predominantly incorporate into the polymer backbone, yielding 1,4-substituted phenyl repeating units. This unusual incorporation is attributed to the spontaneous insertion of terminal styryl groups into Zr-H species formed during the reaction.

Q7: What is the significance of cyclization during free-radical crosslinking polymerization of this compound?

A7: Cyclization reactions significantly impact the properties of polymers formed via free-radical crosslinking polymerization of this compound. [, ] Studies reveal that a substantial portion (30-60%) of pendant vinyl groups participate in cyclization reactions, leading to intramolecular crosslinks. This phenomenon contributes to the formation of tightly crosslinked networks with reduced pendant vinyl group reactivity, ultimately influencing the polymer's physical and mechanical properties.

Q8: What are some applications of polymers containing this compound?

A8: Polymers incorporating this compound find applications in various fields due to their unique properties:

- Ion-exchange resins: Crosslinked polystyrene resins incorporating this compound are widely used in ion-exchange chromatography for separating and purifying various compounds. []

- Solid-phase synthesis: These resins serve as solid supports in solid-phase peptide synthesis and other combinatorial chemistry approaches. []

- Chromatographic columns: Monolithic capillary columns based on this compound copolymers are explored for separating biomolecules like peptides, proteins, and oligonucleotides. []

- Hole transport materials: this compound is employed in the preparation of hole transport polymers used in electroluminescence devices. []

- Microgel synthesis: Anionic dispersion polymerization techniques utilize this compound to create highly crosslinked microgels with controlled size and properties. []

Q9: What factors influence the morphology and properties of this compound-based microgels prepared via anionic dispersion polymerization?

A9: The properties and morphology of this compound-based microgels synthesized via anionic dispersion polymerization are significantly influenced by several factors, including:

- Stabilizer Chain Length: The length of the stabilizer chains used during polymerization plays a crucial role in determining the final microgel properties. For instance, longer stabilizer chains can lead to larger microgel sizes and influence their intrinsic viscosities. []

Q10: How does the presence of this compound affect the thermal properties of polypropylene graft copolymers?

A10: The incorporation of this compound into polypropylene graft copolymers significantly influences their thermal properties. [, ] The presence of rigid aromatic rings from this compound units can enhance the glass transition temperature (Tg) of the resulting copolymers compared to pure polypropylene. Moreover, the degree of grafting and the length of the grafted chains further influence the thermal behavior, allowing for tailoring of the copolymer's properties for specific applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。